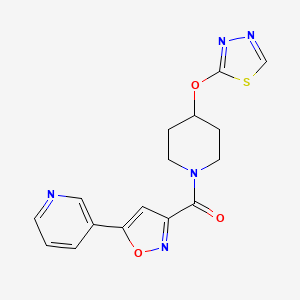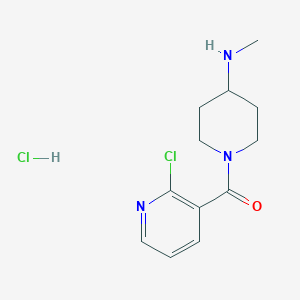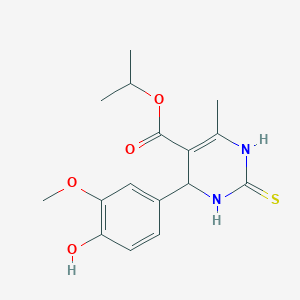
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural characterization of related heterocyclic compounds involve complex chemical reactions that yield compounds with potential bioactive properties. For instance, the synthesis of novel bioactive heterocycles, such as those evaluated for antiproliferative activity, involves detailed structural characterization using techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (S. Benaka Prasad et al., 2018). These compounds often exhibit specific molecular conformations and are stabilized by inter and intra-molecular hydrogen bonds, contributing to their stability and potential biological activity.
Antibacterial and Antifungal Applications
Several studies have synthesized and evaluated the antimicrobial activity of compounds containing 1,3,4-thiadiazole derivatives. These compounds display variable and modest activity against investigated strains of bacteria and fungi, highlighting the significance of heterocyclic compounds in developing new antimicrobial agents (N. Patel et al., 2011). The antimicrobial efficacy of these compounds is an area of active research, with potential implications for addressing drug resistance.
Anticancer and Antiviral Properties
Research into the anticancer and antiviral properties of similar heterocyclic compounds reveals their potential in treating various cancers and viral infections. For example, compounds synthesized from hydrazinecarbothioamide derivatives displayed significant cytotoxicity against human cancer cell lines, suggesting their utility as anticancer agents (N. Y. Megally Abdo et al., 2015). Similarly, novel heterocyclic compounds have been synthesized and tested for antiviral activity, offering insights into the development of new antiviral therapies (F. Attaby et al., 2006).
Molecular Aggregation and Electrochromics
The study of molecular aggregation in related compounds, such as those containing 1,3,4-thiadiazole, is critical for understanding their optical properties and applications in materials science. Spectroscopic studies indicate that the aggregation of these molecules is influenced by their structure and solvent environment, which affects their fluorescence and circular dichroism spectra (A. Matwijczuk et al., 2016). Furthermore, chalcogenodiazolo[3,4-c]pyridine-based polymers have been explored for their electrochromic properties, demonstrating potential applications in green and near-infrared electrochromics (Shouli Ming et al., 2015).
作用機序
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the biological activity of similar compounds is often due to their interaction with specific cellular targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
特性
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-15(13-8-14(24-20-13)11-2-1-5-17-9-11)21-6-3-12(4-7-21)23-16-19-18-10-25-16/h1-2,5,8-10,12H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWMOHKZOYBQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)

![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

amine](/img/structure/B2473752.png)
![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)
![4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)




![3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2473765.png)